2-(6-Methoxynaphthalen-2-YL)acetaldehyde
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Overview
Description
2-(6-Methoxynaphthalen-2-YL)acetaldehyde is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, featuring a methoxy group at the 6th position and an acetaldehyde group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-YL)acetaldehyde typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired acetaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often requires stringent control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: 2-(6-Methoxynaphthalen-2-YL)acetic acid.
Reduction: 2-(6-Methoxynaphthalen-2-YL)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-YL)acetaldehyde largely depends on its chemical structure and the specific context in which it is used. For instance, in medicinal chemistry, it may act as an intermediate that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved can vary widely based on the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthylacetic acid: A related compound with similar structural features but different functional groups.
2-(6-Methoxynaphthalen-2-YL)propanamide: Another derivative with potential antibacterial and antifungal activities.
Uniqueness
2-(6-Methoxynaphthalen-2-YL)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its methoxy and aldehyde groups provide distinct reactivity patterns compared to other naphthalene derivatives .
Properties
CAS No. |
54828-56-7 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H12O2/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,7-9H,6H2,1H3 |
InChI Key |
DOUAJKGKXXNGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC=O |
Origin of Product |
United States |
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